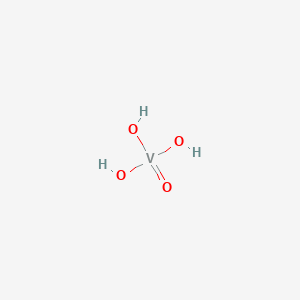

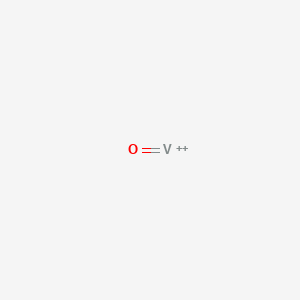

Vanadic acid

Übersicht

Beschreibung

Orthovanadat ist eine anorganische Verbindung mit der chemischen Formel Na₃VO₄. Es ist ein Salz des VO₄³⁻-Oxyanions und liegt typischerweise als farblose, wasserlösliche feste Substanz vor. Orthovanadatverbindungen sind bekannt für ihre strukturelle Ähnlichkeit mit Phosphaten, was ihnen ermöglicht, mit verschiedenen biologischen Systemen zu interagieren .

Herstellungsmethoden

Orthovanadat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet das Auflösen von Vanadium(V)-oxid in einer Natriumhydroxidlösung. Die Reaktion lautet wie folgt:

V2O5+6NaOH→2Na3VO4+3H2O

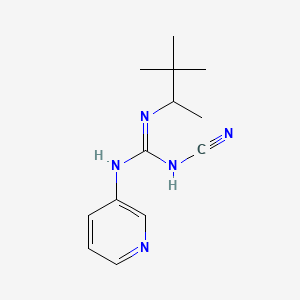

In industriellen Umgebungen wird Orthovanadat oft durch ähnliche Verfahren hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung kann auch durch Einstellen des pH-Werts einer Natriumorthovanadatlösung auf etwa 10 und anschließendem Kochen hergestellt werden, um Decavanadat in die aktive Monovanadatform zu depolymerisieren {_svg_2}.

Wissenschaftliche Forschungsanwendungen

Orthovanadat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Katalysator in verschiedenen chemischen Reaktionen und als Reagenz in der analytischen Chemie verwendet.

Biologie: Orthovanadat wirkt als kompetitiver Inhibitor von ATPasen, alkalischen und sauren Phosphatasen sowie Protein-Phosphotyrosin-Phosphatasen.

Wirkmechanismus

Orthovanadat übt seine Wirkungen aus, indem es Phosphationen nachahmt und es ihm so ermöglicht, Enzyme wie ATPasen und Phosphatasen kompetitiv zu hemmen. Diese Hemmung kann durch Verdünnung oder durch Zugabe von Ethylendiamintetraessigsäure (EDTA) aufgehoben werden. Die Verbindung wird durch Kochen und Einstellen des pH-Werts auf etwa 10 aktiviert, was Decavanadat in die aktive Monovanadatform depolymerisiert .

Vorbereitungsmethoden

Orthovanadate can be synthesized through several methods. One common synthetic route involves dissolving vanadium (V) oxide in a solution of sodium hydroxide. The reaction is as follows:

V2O5+6NaOH→2Na3VO4+3H2O

In industrial settings, orthovanadate is often produced by similar methods, ensuring high purity and yield. The compound can also be prepared by adjusting the pH of a sodium orthovanadate solution to around 10 and boiling it to depolymerize decavanadate into the active monovanadate form .

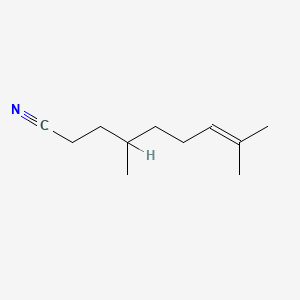

Analyse Chemischer Reaktionen

Orthovanadat unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Bei hohen pH-Werten befinden sich VO₄³⁻-Ionen im Gleichgewicht mit HVO₄²⁻. Bei niedrigeren pH-Werten treten Kondensationsreaktionen auf, die zur Bildung von Polyoxovanadaten und letztendlich zu Decavanadat führen .

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Natriumhydroxid zur Synthese und Ethylendiamintetraessigsäure (EDTA) zur Umkehrung von Hemmwirkungen. Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene Polyoxovanadate und Monovanadat .

Wirkmechanismus

Orthovanadate exerts its effects by mimicking phosphate ions, allowing it to competitively inhibit enzymes such as ATPases and phosphatases. This inhibition can be reversed by dilution or the addition of ethylenediaminetetraacetic acid (EDTA). The compound is activated by boiling and adjusting the pH to around 10, which depolymerizes decavanadate into the active monovanadate form .

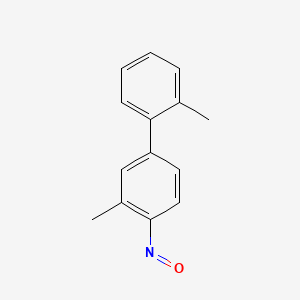

Vergleich Mit ähnlichen Verbindungen

Orthovanadat wird oft mit anderen Vanadatverbindungen verglichen, wie z. B. Metavanadat und Decavanadat. Während alle diese Verbindungen Vanadium in verschiedenen Oxidationsstufen und Koordinationsumgebungen enthalten, ist Orthovanadat aufgrund seiner strukturellen Ähnlichkeit mit Phosphaten einzigartig, wodurch es besonders effektiv als Enzyminhibitor wirkt .

Ähnliche Verbindungen umfassen:

Metavanadat (VO₃⁻): Typischerweise in sauren Lösungen vorhanden und bildet bei Kondensation verschiedene Polyoxovanadate.

Decavanadat (V₁₀O₂₈⁶⁻): Entsteht bei niedrigeren pH-Werten und ist bekannt für seine komplexe Struktur und biologische Aktivität.

Die einzigartigen Eigenschaften und die Vielseitigkeit von Orthovanadat machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Eigenschaften

Molekularformel |

H3O4V |

|---|---|

Molekulargewicht |

117.963 g/mol |

IUPAC-Name |

trihydroxy(oxo)vanadium |

InChI |

InChI=1S/3H2O.O.V/h3*1H2;;/q;;;;+3/p-3 |

InChI-Schlüssel |

WQEVDHBJGNOKKO-UHFFFAOYSA-K |

SMILES |

O[V](=O)(O)O |

Kanonische SMILES |

O[V](=O)(O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)

![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)